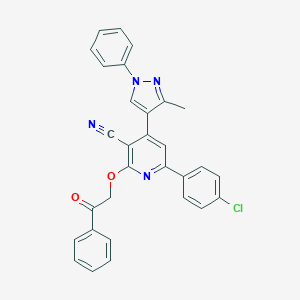![molecular formula C16H14ClN5OS B292925 N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292925.png)
N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide, commonly known as CPTH6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPTH6 belongs to the class of hydrazinecarbothioamide derivatives and has been shown to possess potent inhibitory effects on various enzymes, including histone acetyltransferases and DNA methyltransferases.
Mechanism of Action
CPTH6 exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. In the case of histone acetyltransferases, CPTH6 binds to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones. In the case of DNA methyltransferases, CPTH6 binds to the DNA binding site of the enzyme, thereby preventing the transfer of methyl groups to DNA.
Biochemical and Physiological Effects:
CPTH6 has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Moreover, CPTH6 has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPTH6 has been shown to exhibit anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).
Advantages and Limitations for Lab Experiments
One of the advantages of using CPTH6 in lab experiments is its high potency and specificity towards the targeted enzymes. Moreover, CPTH6 is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. However, one of the limitations of using CPTH6 in lab experiments is its potential toxicity and off-target effects, which need to be carefully evaluated before its use in vivo.
Future Directions
There are several future directions for the research on CPTH6. One of the directions is to investigate the potential therapeutic applications of CPTH6 in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to optimize the synthesis of CPTH6 and develop more potent and selective analogs. Moreover, the mechanism of action of CPTH6 needs to be further elucidated to understand its interactions with the targeted enzymes at the molecular level.
Synthesis Methods
The synthesis of CPTH6 involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride with 4-chloroaniline, followed by the addition of hydrazine hydrate and carbon disulfide. The resulting product is then purified by recrystallization to obtain pure CPTH6.
Scientific Research Applications
CPTH6 has been extensively studied for its potential therapeutic applications in cancer treatment, neurological disorders, and infectious diseases. Studies have shown that CPTH6 can inhibit the activity of histone acetyltransferases, which are enzymes that play a crucial role in the epigenetic regulation of gene expression. Moreover, CPTH6 has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to DNA and play a crucial role in the epigenetic regulation of gene expression.
properties
Molecular Formula |
C16H14ClN5OS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C16H14ClN5OS/c1-10-14(22-9-3-2-4-13(22)18-10)15(23)20-21-16(24)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,20,23)(H2,19,21,24) |
InChI Key |
SQFBOETWSLMDBM-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)



![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)